molecular formula C11H16N4O3 B13565624 tert-butyl3-methyl-7-oxo-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate

tert-butyl3-methyl-7-oxo-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate

Cat. No.: B13565624
M. Wt: 252.27 g/mol
InChI Key: NQWDTFRIAOKMFX-UHFFFAOYSA-N
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Description

tert-butyl3-methyl-7-oxo-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry for drug design and development.

Preparation Methods

The synthesis of tert-butyl3-methyl-7-oxo-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically involves the use of tert-butyl esters and other reagents to form the desired triazolopyridine structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-butyl3-methyl-7-oxo-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the type of reaction and the conditions used.

Scientific Research Applications

tert-butyl3-methyl-7-oxo-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its pharmacological properties.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl3-methyl-7-oxo-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

tert-butyl3-methyl-7-oxo-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate can be compared with other triazolopyridine derivatives. Similar compounds include:

  • tert-butyl 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate
  • tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituents and the resulting pharmacological activities.

Properties

Molecular Formula

C11H16N4O3

Molecular Weight

252.27 g/mol

IUPAC Name

tert-butyl 3-methyl-7-oxo-4,6-dihydrotriazolo[4,5-c]pyridine-5-carboxylate

InChI

InChI=1S/C11H16N4O3/c1-11(2,3)18-10(17)15-5-7-9(8(16)6-15)12-13-14(7)4/h5-6H2,1-4H3

InChI Key

NQWDTFRIAOKMFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C(=O)C1)N=NN2C

Origin of Product

United States

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